2-Amino-4-{3-[(4-chloro-2-methylphenoxy)methyl]-2,5-dimethylphenyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
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Overview
Description
2-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE involves multiple steps, including condensation, cyclization, and chlorination reactions. One common synthetic route starts with the condensation of 4,4-dimethoxyl-2-butanone and cyanoacetamide in the presence of ammonium acetate and acetic acid as catalysts . The subsequent steps involve cyclization, chlorination, and hydrolysis to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of advanced catalysts and purification techniques is also common in industrial settings to enhance the overall efficiency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the efficiency and outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives, depending on the reagents and conditions employed.
Scientific Research Applications
2-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-amino-4-methylpyridine: A related compound with similar structural features and synthetic routes.
4-Amino-2-chloropyridine: Another compound with comparable chemical properties and reactivity.
Uniqueness
2-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE stands out due to its complex structure, which combines multiple functional groups and offers a wide range of reactivity and potential applications. Its unique combination of properties makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C28H30ClN3O |
---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
2-amino-4-[3-[(4-chloro-2-methylphenoxy)methyl]-2,5-dimethylphenyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C28H30ClN3O/c1-17-12-20(16-33-26-11-10-21(29)14-18(26)2)19(3)23(13-17)27-22-8-6-4-5-7-9-25(22)32-28(31)24(27)15-30/h10-14H,4-9,16H2,1-3H3,(H2,31,32) |
InChI Key |
QGJBRQNQHKNZRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=C(C(=NC3=C2CCCCCC3)N)C#N)C)COC4=C(C=C(C=C4)Cl)C |
Origin of Product |
United States |
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